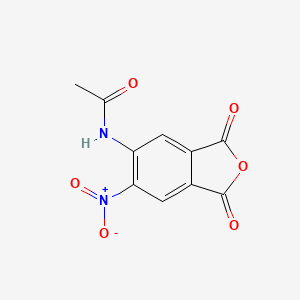

5-(Acetylamino)-6-nitro-1,3-dihydroisobenzofuran-1,3-dione

Descripción general

Descripción

5-(Acetylamino)-6-nitro-1,3-dihydroisobenzofuran-1,3-dione (5-ANIBF) is an important synthetic intermediate used in the production of a variety of drugs and other compounds. It is a nitro-containing heterocyclic compound with a unique structure that has been studied extensively for its various applications.

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

The compound has been implicated in various chemical transformations and synthetic processes. For instance, it's involved in solvation control reaction paths and gel formation in imide derivatives. The condensation reactions of certain anhydrides lead to the formation of imides, which then form gels in mixed solvents such as water in DMSO. The structure of solvates derived from similar compounds has been determined, comparing their ability to form gels and adopt intermolecular hydrogen-bonded structures (Singh & Baruah, 2008).

Identification in Medical Conditions

The compound and its derivatives are also identified in medical research, particularly in the context of metabolic disorders. For instance, organic extracts of urine samples from children treated with nitisinone for tyrosinemia type I were investigated, documenting the presence of unchanged 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC) among other compounds (Szczeciński et al., 2008).

Structural Identification and Divergence Probing

The structural identification between related chemical entities, such as N-Aminophthalimides and phthalazine 1,4-diones, is another area of application. These compounds were synthesized from isobenzofuran-1,3-dione and related substances with different reaction conditions leading to selective formation reactions. The structural divergence between these compounds was probed using Vilsmeier amidination derivatization (Chung et al., 2021).

Corrosion Inhibition

The derivatives of this compound, particularly those linked to the 5-Nitro isatin moiety, have been investigated for their potential in corrosion inhibition. This research includes the synthesis and characterization of new derivatives, their theoretical and experimental studies, and specifically their application in inhibiting corrosion in sea water. Studies involving potentiodynamic polarization procedure and surface examination techniques like SEM and AFM form part of this application (Ahmed, Kubba, & Al-Majidi, 2018).

Propiedades

IUPAC Name |

N-(6-nitro-1,3-dioxo-2-benzofuran-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c1-4(13)11-7-2-5-6(3-8(7)12(16)17)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJJHTUTLMCTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)C(=O)OC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)-6-nitro-1,3-dihydroisobenzofuran-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3039079.png)

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)

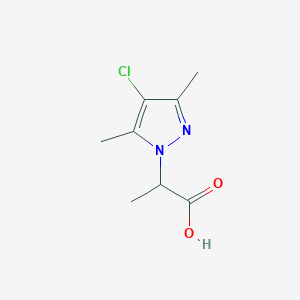

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)

![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)